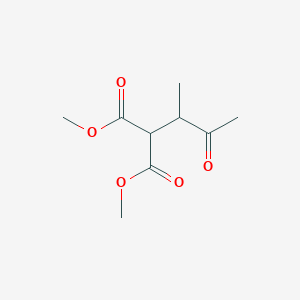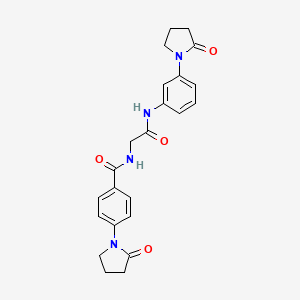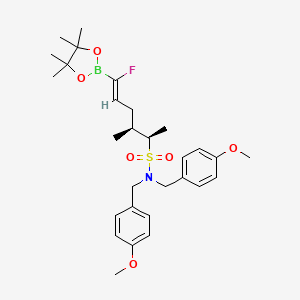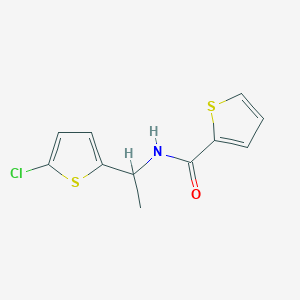
Diethyl (((3,4,5-trimethoxyphenyl)seleninyl)methyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (((3,4,5-trimethoxyphenyl)seleninyl)methyl)phosphonate is an organoselenium compound with the molecular formula C14H23O7PSe and a molecular weight of 413.26 g/mol . This compound is characterized by the presence of a seleninyl group attached to a trimethoxyphenyl ring, which is further linked to a phosphonate ester. The unique combination of selenium and phosphonate functionalities makes this compound of interest in various fields of research.
Méthodes De Préparation
Analyse Des Réactions Chimiques
Diethyl (((3,4,5-trimethoxyphenyl)seleninyl)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The seleninyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction of the seleninyl group can yield selenide compounds.
Substitution: The phosphonate ester can undergo nucleophilic substitution reactions, leading to the formation of different phosphonate derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Diethyl (((3,4,5-trimethoxyphenyl)seleninyl)methyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research into the compound’s potential as an antioxidant and its role in redox biology is ongoing.
Mécanisme D'action
The mechanism by which Diethyl (((3,4,5-trimethoxyphenyl)seleninyl)methyl)phosphonate exerts its effects involves the interaction of the seleninyl group with various molecular targets. Selenium is known to participate in redox reactions, influencing cellular oxidative stress levels. The phosphonate group can interact with enzymes and proteins, potentially affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Diethyl (((3,4,5-trimethoxyphenyl)seleninyl)methyl)phosphonate can be compared with other organoselenium and phosphonate compounds:
Diethyl selenophosphonate: Lacks the trimethoxyphenyl group, making it less complex.
Trimethoxyphenyl selenide: Does not contain the phosphonate ester, limiting its reactivity in certain reactions.
Diethyl phosphonate: Lacks the selenium component, reducing its potential in redox biology.
The uniqueness of this compound lies in its combined selenium and phosphonate functionalities, offering a broader range of reactivity and applications .
Propriétés
Formule moléculaire |
C14H23O7PSe |
|---|---|
Poids moléculaire |
413.27 g/mol |
Nom IUPAC |
5-(diethoxyphosphorylmethylseleninyl)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C14H23O7PSe/c1-6-20-22(15,21-7-2)10-23(16)11-8-12(17-3)14(19-5)13(9-11)18-4/h8-9H,6-7,10H2,1-5H3 |
Clé InChI |
UEJBLOIEBHNFFP-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C[Se](=O)C1=CC(=C(C(=C1)OC)OC)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



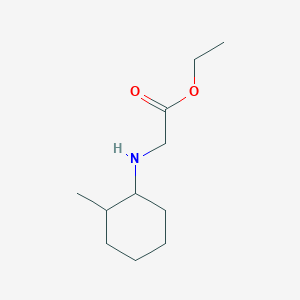
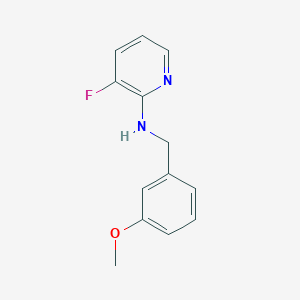

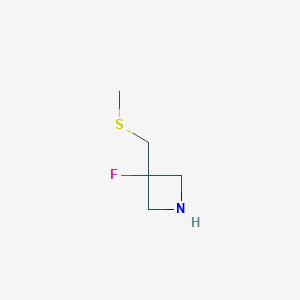
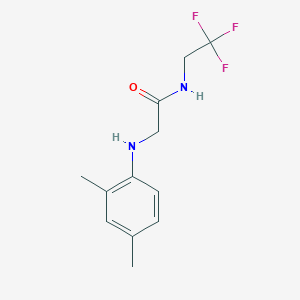
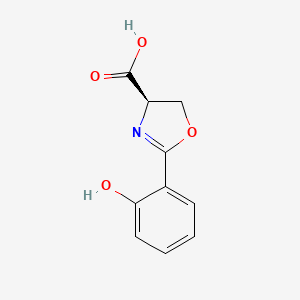
![tert-Butyl (2-(7-methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)carbamate](/img/structure/B14909991.png)
